molecular formula C28H27N3O4S B2837053 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine CAS No. 866812-10-4

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine

Cat. No.: B2837053
CAS No.: 866812-10-4
M. Wt: 501.6
InChI Key: NBMHMKSZQZAAEO-UHFFFAOYSA-N
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Description

The compound 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine features a fused dioxino[2,3-g]quinoline core substituted at position 8 with a benzenesulfonyl group and at position 9 with a 4-benzylpiperazine moiety.

Properties

IUPAC Name

8-(benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c32-36(33,22-9-5-2-6-10-22)27-19-29-24-18-26-25(34-15-16-35-26)17-23(24)28(27)31-13-11-30(12-14-31)20-21-7-3-1-4-8-21/h1-10,17-19H,11-16,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMHMKSZQZAAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives are known for their anticancer potential. Research indicates that compounds similar to 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine can inhibit key enzymes involved in cancer cell proliferation and survival.

  • Mechanism of Action:
    • Inhibition of topoisomerases and other enzymes critical for DNA replication.
    • Induction of apoptosis in various cancer cell lines through modulation of cellular pathways.

Neuroprotective Effects

Studies have highlighted the potential neuroprotective effects of quinoline derivatives. These compounds may interact with neurotransmitter systems, providing benefits in neurodegenerative diseases.

Anti-inflammatory Properties

Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory disorders.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core:
    • Cyclization reactions utilizing appropriate precursors.
  • Introduction of the Dioxino Group:
    • Achieved through oxidation reactions that introduce the dioxin functionality.
  • Piperazine Attachment:
    • Often accomplished via nucleophilic substitution methods.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of quinoline derivatives in various therapeutic contexts:

  • Anticonvulsant Activity: Research has shown that certain quinoline derivatives exhibit anticonvulsant properties by modulating GABA receptors and sodium channels .
  • Targeted Cancer Therapy: The development of molecular targeted therapies utilizing compounds like this compound has been explored as a means to selectively target cancer cells while minimizing damage to normal cells .

Mechanism of Action

The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[8-(Benzenesulfonyl)-2H,3H-[1,4]Dioxino[2,3-g]Quinolin-9-yl]Piperidine-4-Carboxylate (ZINC000020381010)

  • Structural Differences : Replaces the 4-benzylpiperazine with a piperidine ring bearing an ethyl carboxylate group.
  • Physicochemical Properties : The ester group may improve water solubility but reduce membrane permeability compared to the benzyl group.

1-[8-(4-Chlorobenzenesulfonyl)-2H,3H-[1,4]Dioxino[2,3-g]Quinolin-9-yl]-4-Methylpiperidine (C23H23ClN2O4S)

  • Structural Differences : Substitutes benzenesulfonyl with 4-chlorobenzenesulfonyl and 4-benzylpiperazine with 4-methylpiperidine.
  • Physicochemical Properties : Chlorine addition increases lipophilicity (clogP ≈ 3.5) and may enhance metabolic stability but raise toxicity risks.
  • Biological Activity: No explicit data, but the 4-methylpiperidine likely reduces steric hindrance compared to benzylpiperazine .

SH-340 (Quinazoline Derivative)

  • Structural Differences: Replaces quinoline with quinazoline and introduces a 4-methylpiperazine-methyl group.
  • Physicochemical Properties : The 3-chloro-4-fluorophenyl group enhances halogen bonding, while the methylpiperazine improves solubility (cLogP ≈ 2.8).
  • Biological Activity : Demonstrated efficacy in an in vitro atopic dermatitis model, suggesting divergent therapeutic applications compared to the target compound .

1-[8-(4-Methoxybenzoyl)-2H,3H-[1,4]Dioxino[2,3-g]Quinolin-9-yl]-4-Methylpiperazine Hydrochloride

  • Structural Differences : Substitutes benzenesulfonyl with 4-methoxybenzoyl and 4-benzylpiperazine with 4-methylpiperazine.
  • Physicochemical Properties : Methoxy group increases solubility (polar surface area ≈ 65 Ų) but may reduce cellular uptake.
  • Biological Activity : Marketed by multiple suppliers, indicating preclinical promise, though specific targets are undisclosed .

4-Chloro-7,8-Dihydro[1,4]-Dioxino[2,3-g]Quinazoline Derivatives

  • Structural Differences: Dihydroquinazoline core with biarylamino substituents.
  • Biological Activity : Tubulin polymerization inhibitors with IC50 values < 1 µM in cancer cell lines, highlighting a shared anticancer focus with the target compound .

Biological Activity

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine is a complex organic compound characterized by its unique combination of functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer and anthelmintic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C28H27N3O4S. The structure features a quinoline core fused with a dioxino ring and a piperazine moiety substituted with a benzenesulfonyl group. The presence of these functional groups suggests diverse interactions with biological targets.

Research indicates that compounds containing piperazine and quinoline structures can interfere with cellular processes such as tubulin polymerization and depolymerization. This interference is critical in cancer therapy as it can lead to apoptosis in cancer cells. Additionally, the benzenesulfonyl group may enhance the compound's solubility and bioavailability, further contributing to its pharmacological effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values in the low micromolar range against human breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-2315.0
Compound BU-87 MG7.5
1-[8-(benzenesulfonyl)-2H...]-4-benzylpiperazineMDA-MB-231TBDTBD

Anthelmintic Activity

The compound also shows promise as an anthelmintic agent. Studies involving similar piperazine compounds have reported enhanced larvicidal effects against nematodes when tested at concentrations up to 100 µg/mL. This suggests that modifications in the piperazine moiety can significantly influence biological efficacy against parasitic infections .

Table 2: Anthelmintic Activity of Piperazine Derivatives

CompoundTest OrganismConcentration (µg/mL)Mortality Rate (%)Reference
Compound CT. spiralis10078.3
Compound DT. spiralis10033.8
1-[8-(benzenesulfonyl)-2H...]-4-benzylpiperazineTBDTBDTBD

Case Studies

In a notable case study involving structural analogs of this compound, researchers observed that specific substitutions on the piperazine ring enhanced both anticancer and anthelmintic activities. For example, introducing halogenated phenyl groups significantly increased cytotoxicity against cancer cells while also improving larvicidal activity against helminths .

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